molecular formula C16H27NO6S B12207097 N,N-bis(2-hydroxyethyl)-3,4-dipropoxybenzene-1-sulfonamide

N,N-bis(2-hydroxyethyl)-3,4-dipropoxybenzene-1-sulfonamide

Cat. No.: B12207097
M. Wt: 361.5 g/mol
InChI Key: XDOVVNGPZHLXEQ-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxyethyl)-3,4-dipropoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes two hydroxyethyl groups and two propoxy groups attached to a benzene ring with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-hydroxyethyl)-3,4-dipropoxybenzene-1-sulfonamide typically involves the reaction of 3,4-dipropoxybenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-hydroxyethyl)-3,4-dipropoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The propoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids from hydroxyethyl groups.

    Reduction: Formation of amines from the sulfonamide group.

    Substitution: Formation of new alkyl or aryl derivatives by replacing the propoxy groups.

Scientific Research Applications

N,N-bis(2-hydroxyethyl)-3,4-dipropoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a component in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-bis(2-hydroxyethyl)-3,4-dipropoxybenzene-1-sulfonamide involves its ability to interact with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can interact with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the propoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-hydroxyethyl)taurine: Known for its complexing properties with metal ions.

    N,N-bis(2-hydroxyethyl)oleamide: Used in the synthesis of surfactants and lubricants.

    N,N-bis(2-hydroxyethyl)dodecylamine: Utilized in the production of detergents and emulsifiers.

Uniqueness

N,N-bis(2-hydroxyethyl)-3,4-dipropoxybenzene-1-sulfonamide is unique due to its combination of hydroxyethyl, propoxy, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H27NO6S

Molecular Weight

361.5 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide

InChI

InChI=1S/C16H27NO6S/c1-3-11-22-15-6-5-14(13-16(15)23-12-4-2)24(20,21)17(7-9-18)8-10-19/h5-6,13,18-19H,3-4,7-12H2,1-2H3

InChI Key

XDOVVNGPZHLXEQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)OCCC

Origin of Product

United States

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